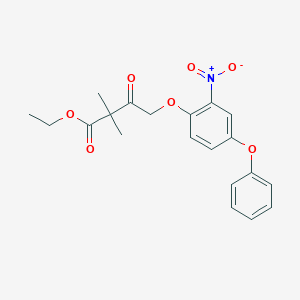
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate, also known as DNOC, is a synthetic compound that has been widely used in scientific research. DNOC is a nitrophenyl ester that has been used as an herbicide, insecticide, and fungicide. DNOC is a highly toxic compound that can cause serious health problems if not handled properly.
Mécanisme D'action
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate exerts its toxic effects by inhibiting mitochondrial respiration. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate inhibits complex I of the electron transport chain, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been shown to induce apoptosis in various cell types. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate-induced apoptosis is mediated by the mitochondrial pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has also been shown to induce autophagy in cells. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate-induced autophagy is mediated by the AMP-activated protein kinase (AMPK) pathway. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been shown to cause neurotoxicity in animal models. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate-induced neurotoxicity is mediated by the inhibition of mitochondrial respiration and the induction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate is a potent inhibitor of mitochondrial respiration and can induce oxidative stress in cells. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been widely used as a tool to study the effects of oxidative stress on cells. However, Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate is a highly toxic compound that requires careful handling. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate should be handled in a fume hood, and appropriate personal protective equipment should be worn. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate should not be used in experiments involving live animals or humans.
Orientations Futures
There are several future directions for the study of Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate. One direction is to study the effects of Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate on the microbiome. The microbiome is a complex ecosystem of microorganisms that inhabit the human body. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate may have effects on the microbiome that could have implications for human health. Another direction is to study the effects of Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate on the immune system. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been shown to induce oxidative stress in immune cells, and this could have implications for the development of autoimmune diseases. Finally, the development of new compounds that can mimic the effects of Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate could lead to the development of new therapies for diseases that are associated with oxidative stress.
Méthodes De Synthèse
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate is synthesized by the reaction of 2-nitro-4-phenoxyphenol with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions in ethanol. The resulting product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been widely used in scientific research as a tool to study the effects of oxidative stress on cells. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate is a potent inhibitor of mitochondrial respiration and can induce oxidative stress in cells. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been used to study the effects of oxidative stress on various cellular processes, including apoptosis, autophagy, and necrosis. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has also been used to study the effects of oxidative stress on the immune system and the nervous system.
Propriétés
IUPAC Name |
ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7/c1-4-26-19(23)20(2,3)18(22)13-27-17-11-10-15(12-16(17)21(24)25)28-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGICNWPLFACDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)COC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)

![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)


![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)
![ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7433363.png)
![Ethyl 4-[2-(3-nitrophenoxy)ethoxy]quinoline-3-carboxylate](/img/structure/B7433366.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate](/img/structure/B7433379.png)
![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
![Ethyl 2-[4-[[3-(4-nitrophenoxy)phenyl]carbamoyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B7433392.png)